methyl (5E)-2-methyl-5-(4-methylbenzylidene)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl (5E)-2-methyl-5-(4-methylbenzylidene)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is an organic compound known for its unique structure and potential applications in various fields. This compound features a pyrrole ring substituted with a methyl group, a benzylidene group, and a carboxylate ester, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (5E)-2-methyl-5-(4-methylbenzylidene)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves the condensation of 4-methylbenzaldehyde with a suitable pyrrole derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine or pyrrolidine to facilitate the formation of the benzylidene moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of solid acid catalysts can enhance the efficiency of the reaction and reduce the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
Methyl (5E)-2-methyl-5-(4-methylbenzylidene)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of benzyl derivatives.
Substitution: Introduction of halogen or nitro groups on the aromatic ring.
Scientific Research Applications
Methyl (5E)-2-methyl-5-(4-methylbenzylidene)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl (5E)-2-methyl-5-(4-methylbenzylidene)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate exerts its effects involves interactions with various molecular targets. The benzylidene group can participate in π-π interactions with aromatic residues in proteins, while the pyrrole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
(2E,5E)-2,5-Bis(4-methylbenzylidene)cyclopentanone: Similar structure with two benzylidene groups attached to a cyclopentanone ring.
4-Methylbenzylidene camphor: A UV filter with a benzylidene group attached to a camphor derivative.
Uniqueness
Methyl (5E)-2-methyl-5-(4-methylbenzylidene)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its combination of a pyrrole ring and a benzylidene group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl (5E)-4-hydroxy-2-methyl-5-[(4-methylphenyl)methylidene]pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-9-4-6-11(7-5-9)8-12-14(17)13(10(2)16-12)15(18)19-3/h4-8,17H,1-3H3/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIREANKDSPPBL-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=C(C(=N2)C)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=C(C(=N2)C)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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